Tert-Butyl {2-[(1,3-Thiazol-2-Ylamino)carbonyl]pyridin-3-Yl}carbamate
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Overview
Description
Preparation Methods
The synthesis of TERT-BUTYL {2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PYRIDIN-3-YL}CARBAMATE involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
TERT-BUTYL {2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PYRIDIN-3-YL}CARBAMATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
TERT-BUTYL {2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PYRIDIN-3-YL}CARBAMATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of TERT-BUTYL {2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PYRIDIN-3-YL}CARBAMATE involves its interaction with specific molecular targets. One known target is methionine aminopeptidase 1, an enzyme involved in protein processing. By inhibiting this enzyme, the compound can affect various cellular processes . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
TERT-BUTYL {2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PYRIDIN-3-YL}CARBAMATE can be compared with other similar compounds, such as:
Pyridinecarboxylic acids and derivatives: These compounds share the pyridine ring structure and carboxylic acid group.
Carbamate esters: Compounds with a carbamate functional group, which can exhibit similar reactivity and biological activities.
Thiazoles: Compounds containing a thiazole ring, which can have diverse chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
569687-83-8 |
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Molecular Formula |
C14H16N4O3S |
Molecular Weight |
320.37 g/mol |
IUPAC Name |
tert-butyl N-[2-(1,3-thiazol-2-ylcarbamoyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C14H16N4O3S/c1-14(2,3)21-13(20)17-9-5-4-6-15-10(9)11(19)18-12-16-7-8-22-12/h4-8H,1-3H3,(H,17,20)(H,16,18,19) |
InChI Key |
QBMYJIFXSXKPFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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